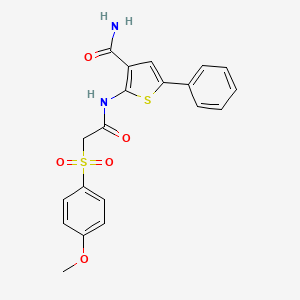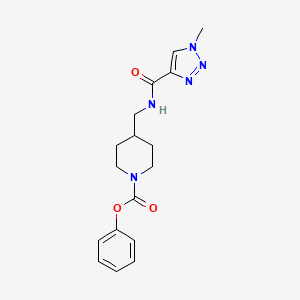
(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, is a thiazolidine derivative, which is a class of compounds known for their diverse biological activities. Thiazolidines are heterocyclic compounds containing a sulfur atom and an amide-like structure within a five-membered ring. These compounds often serve as key intermediates in the synthesis of various pharmacologically active agents.
Synthesis Analysis
The synthesis of related thiazolidine derivatives has been explored in the literature. For instance, (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates were synthesized using three different methods, including a one-pot three-component reaction involving thiosemicarbazone derivatives, ylidene, and diethyl acetylenedicarboxylate (DEAD) . Although the specific compound of interest is not mentioned, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of various substituents on the thiazolidine ring, such as the allyloxy group and the acetic acid moiety in the compound of interest, can significantly influence the compound's reactivity and interaction with biological targets. NMR spectroscopy is a common technique used to investigate the structure of these compounds, as it provides detailed information about the electronic environment of the atoms within the molecule .
Chemical Reactions Analysis
Thiazolidine derivatives can participate in a variety of chemical reactions, often acting as nucleophiles due to the electron-rich sulfur atom. The reactivity can be further influenced by substituents present on the thiazolidine ring. For example, the synthesis of benzothiazolyl thioesters from related thiazolyl compounds under alkaline conditions indicates the potential for nucleophilic substitution reactions involving thiazolidine derivatives . This suggests that the compound of interest may also undergo similar reactions, which could be useful in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives like this compound are influenced by their molecular structure. The presence of both polar (acetic acid moiety) and nonpolar (allyloxy group) regions within the molecule suggests that it may have amphiphilic properties. The synthesis and characterization of similar compounds often involve optimizing reaction conditions to improve yields, as seen in the synthesis of a related thiazolyl compound where factors such as solvent, temperature, and reaction time were carefully controlled . These properties are crucial for determining the compound's solubility, stability, and suitability for use in various applications, including medicinal chemistry.
Applications De Recherche Scientifique
Aldose Reductase Inhibition
(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives have been studied for their pharmacological activities, with a focus on aldose reductase inhibitory action. These compounds, structurally related to epalrestat, are potent inhibitors of aldose reductase (ALR2), a key enzyme implicated in diabetic complications. One derivative demonstrated over five times the potency of epalrestat, showcasing the potential for new therapies in diabetes management. This indicates a promising direction for further research and development in diabetic therapy solutions (Kučerová-Chlupáčová et al., 2020).
Fluorescent Chemical Sensor Development
Another application involves the synthesis of derivatives for selective metal ion detection. A derivative was found to have a significant fluorescent quenching effect on Co2+, indicating its potential as a Co2+ fluorescent chemical sensor. This specificity towards Co2+ over other tested metal ions suggests its utility in environmental and analytical chemistry for the selective detection of cobalt ions (Li Rui-j, 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is the biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) . Biofilms are structured communities of bacteria that can cause persistent infections. They are a significant concern in medical settings due to their resistance to antibiotics and the immune system .
Mode of Action
The compound interacts with its target by inhibiting the formation of biofilms in a dose-dependent manner . It is part of a structurally unusual class of small molecules that can inhibit up to 89% of biofilm formation . It can also disperse pre-formed biofilms .
Biochemical Pathways
It is known that the compound interferes with the process of biofilm formation, which involves a complex network of bacterial communication and adhesion mechanisms .
Pharmacokinetics
The compound’s potent biofilm-inhibiting activity suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in biofilm formation, which can lead to a decrease in the persistence and severity of MRSA infections . By dispersing pre-formed biofilms, the compound may also enhance the effectiveness of antibiotic treatments .
Safety and Hazards
As with any chemical compound, safety precautions should be taken when handling this compound. The specific safety and hazard information would depend on the properties of the compound. For example, if the compound is acidic (due to the acetic acid group), it could be corrosive and harmful if inhaled, ingested, or if it comes into contact with skin .
Orientations Futures
Propriétés
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S2/c1-2-7-20-11-5-3-10(4-6-11)8-12-14(19)16(9-13(17)18)15(21)22-12/h2-6,8H,1,7,9H2,(H,17,18)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGLYVDAHHUSHO-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2527308.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2527309.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)
![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)


![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)
![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)